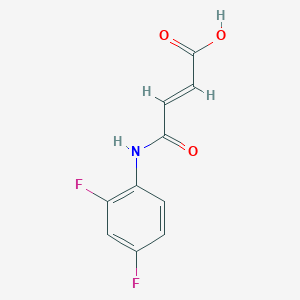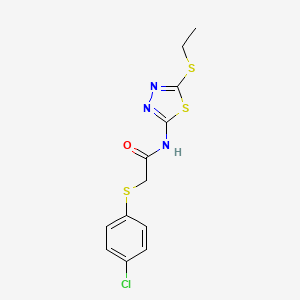
2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide, also known as CTETA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds within the thiadiazole family, including structures similar to "2-((4-chlorophenyl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide," have been synthesized using various methods. For instance, novel derivatives have been prepared by carbodiimide condensation catalysis, highlighting a convenient and fast method for synthesizing these compounds. These derivatives were identified through IR, 1H NMR, and elemental analyses, with some confirmed by single-crystal X-ray diffraction (Yu et al., 2014).
Another study explored the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, showcasing 'V' shaped molecules with significant intermolecular interactions. These interactions generate 3-D arrays, a structural feature that could be relevant for understanding the behavior of similar compounds in various applications (Boechat et al., 2011).
Potential Biological Applications
Research into the antimicrobial potential of thiadiazole derivatives has shown moderate activity against pathogenic bacterial and fungal strains. This suggests that compounds with similar structures could be explored further for their antimicrobial properties (Sah et al., 2014).
The synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines, including similar acetamide derivatives, has been studied for their antibacterial activity against common bacteria strains. These studies offer insights into the potential use of thiadiazole and acetamide derivatives in developing new antibacterial agents (Desai et al., 2008).
Another angle of research involves the evaluation of similar compounds for insecticidal properties against agricultural pests, such as the cotton leafworm. This highlights the potential application of thiadiazole derivatives in agricultural pest control strategies (Fadda et al., 2017).
The exploration of anticancer activities of imidazothiadiazole analogs, including N-aryl derivatives, against various cancer cell lines, suggests the potential therapeutic applications of thiadiazole compounds in oncology. These studies contribute to understanding the structure-activity relationships and identifying promising candidates for further drug development (Abu-Melha, 2021).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS3/c1-2-18-12-16-15-11(20-12)14-10(17)7-19-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKLUQFTCMDFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)
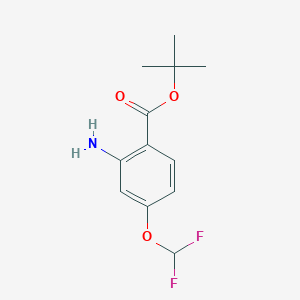
![5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)

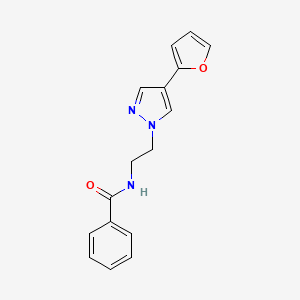
![8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461127.png)
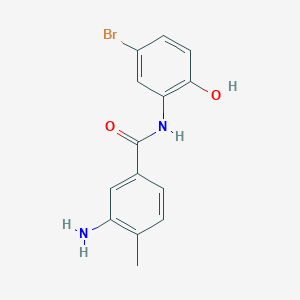
![4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2461129.png)
![N-(2,4-difluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2461130.png)
![2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2461131.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid](/img/structure/B2461133.png)


